molecular formula C14H21ClFNO B12352632 4-fluoro-N-isopropylpentedrone hydrochloride

4-fluoro-N-isopropylpentedrone hydrochloride

Cat. No.: B12352632
M. Wt: 273.77 g/mol
InChI Key: JLYSZARDWLDVHU-UHFFFAOYSA-N
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Description

4-fluoro-N-isopropylpentedrone hydrochloride is a synthetic cathinone derivative with structural features similar to other fluorinated cathinones. It is known for its stimulant properties and is often studied for its potential biochemical, physiological, and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-isopropylpentedrone hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-isopropylpentedrone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-isopropylpentedrone hydrochloride is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. It is often used as a reference standard in forensic and toxicological studies to understand its impact on the human body and its potential for abuse .

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-isopropylpentedrone hydrochloride is not fully understood. it is believed to exert its effects by interacting with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

4-fluoro-N-isopropylpentedrone hydrochloride is similar to other fluorinated cathinones, such as:

  • 4-fluoro-α-pyrrolidinopentiophenone
  • 4-fluoromethcathinone
  • 4-fluoropentedrone

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties and metabolic pathways compared to other similar compounds .

Properties

Molecular Formula

C14H21ClFNO

Molecular Weight

273.77 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C14H20FNO.ClH/c1-4-5-13(16-10(2)3)14(17)11-6-8-12(15)9-7-11;/h6-10,13,16H,4-5H2,1-3H3;1H

InChI Key

JLYSZARDWLDVHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)NC(C)C.Cl

Origin of Product

United States

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